molecular formula C16H20N4O2 B6753081 N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide

N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6753081
M. Wt: 300.36 g/mol
InChI Key: QCRYKGFIJLGWCM-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a pyridine carboxamide, which contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10-7-8-12(15(21)17-10)16(22)18-14-9-13(19-20-14)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRYKGFIJLGWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)NC2=NNC(=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclohexyl Substitution:

    Pyridine Carboxamide Formation: The final step involves the coupling of the pyrazole derivative with a 6-methyl-2-oxo-1H-pyridine-3-carboxylic acid derivative. This can be achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. It is believed to interact with specific enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1H-pyrazol-3-yl)-1H-indazole-3-carboxamide
  • N-(5-cyclohexyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)butanamide

Uniqueness

N-(5-cyclohexyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific fields.

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